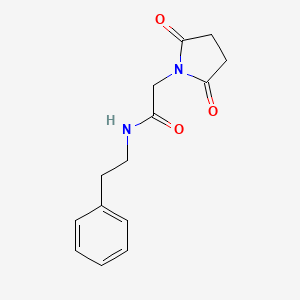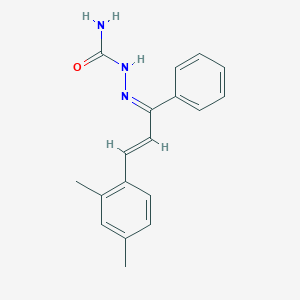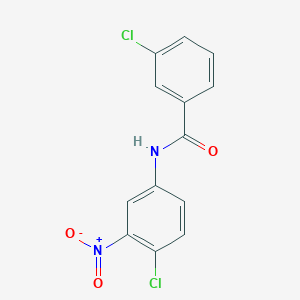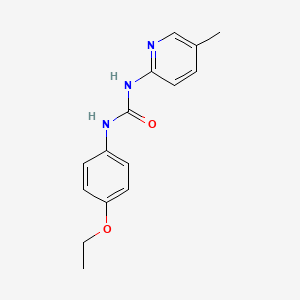
N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as EPM-1, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. EPM-1 has been found to possess various biological activities, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is that it is a relatively simple and efficient compound to synthesize. Additionally, this compound has been found to possess various biological activities, making it a versatile compound for research purposes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of research is to further elucidate the mechanism of action of this compound. This can help to identify new targets for drug development and improve our understanding of the biological effects of this compound. Another area of research is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research can focus on optimizing the synthesis method of this compound to improve its efficiency and yield.
Synthesis Methods
N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea can be synthesized using a simple and efficient method. The starting materials required for the synthesis are 4-ethoxyaniline and 5-methyl-2-pyridinecarboxylic acid. The reaction is carried out by heating the two starting materials with the reagents, thionyl chloride and triethylamine, in a solvent such as dichloromethane. The resulting product is then treated with urea and potassium carbonate to obtain this compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. This compound has also been found to possess anti-cancer properties and has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-7-5-12(6-8-13)17-15(19)18-14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWLVIOAPSPFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)
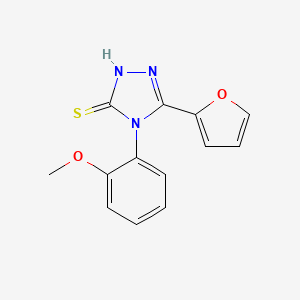

![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)

